Bitolterol

概要

説明

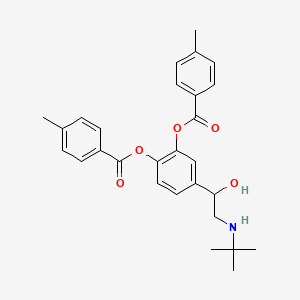

ビトルテロールは、主に気管支拡張薬として使用される合成化合物です。これはコルテロールのプロドラッグであり、体内で活性型に変換されます。 ビトルテロールは作用発現が速いことで知られており、喘息や慢性閉塞性肺疾患(COPD)などの状態における気管支けいれんの緩和に使用されます .

準備方法

ビトルテロールは一連の化学反応によって合成されます。合成経路は通常、コルテロールとp-トルイル酸のエステル化を伴います。反応条件には、通常、エステル化プロセスを促進するために触媒と適切な溶媒を使用することが含まれます。 工業的な製造方法は、高収率と純度を確保するために、制御された条件下での大規模なエステル化反応を含む場合があります .

化学反応の分析

Prodrug Activation via Ester Hydrolysis

Bitolterol’s pharmacological activity depends on enzymatic hydrolysis in the lungs, converting it to the active metabolite colterol (N-t-butylarterenol).

Reaction Mechanism:

-

Substrate : this compound mesylate (3,4-di-p-toluate ester of colterol).

-

Enzymes : Lung esterases cleave the ester bonds at positions 3 and 4 of the catechol ring.

-

Products :

-

Colterol (active β₂-agonist).

-

Two equivalents of p-toluic acid (inactive metabolite).

-

Key Data:

| Parameter | Detail | Source |

|---|---|---|

| Hydrolysis Site | Lung-specific esterase activity | |

| Activation Time | 2–5 minutes (rapid onset) | |

| Metabolite Bioactivity | 10-fold higher β₂-selectivity vs. parent compound |

Stability Profile:

| Condition | Stability Outcome | Source |

|---|---|---|

| Aqueous Solution | Stable at pH 4–6; hydrolyzes in alkaline media | |

| Light/Heat | Degrades under prolonged UV exposure |

Degradation Pathways

This compound undergoes non-enzymatic degradation under extreme conditions:

Primary Pathways:

-

Acidic Hydrolysis :

-

Ester bonds break at low pH, yielding colterol and p-toluic acid prematurely.

-

-

Oxidation :

-

The catechol moiety in colterol oxidizes to quinone derivatives under oxidative stress.

-

Degradation Products:

| Pathway | Products | Clinical Impact |

|---|---|---|

| Acidic | Colterol + p-toluic acid | Reduced shelf life |

| Oxidative | Quinones (inactive) | Loss of bronchodilation |

Metabolic Excretion

After activation, metabolites are excreted renally:

-

Colterol : Further metabolized via catechol-O-methyltransferase (COMT) to 3-O-methylcolterol.

-

p-Toluic Acid : Conjugated with glucuronic acid and excreted.

Excretion Data:

| Metabolite | Elimination Half-life | Excretion Route | Source |

|---|---|---|---|

| Colterol | 2.5–4 hours | Renal (60%) | |

| p-Toluic acid | 1–2 hours | Renal (90%) |

Chemical Interactions

This compound’s ester groups and mesylate counterion influence compatibility:

| Interaction Type | Example | Outcome | Source |

|---|---|---|---|

| Incompatible Agents | Strong bases (e.g., NaOH) | Accelerated hydrolysis | |

| Compatible Agents | Theophylline | No cardiotoxicity observed |

科学的研究の応用

Clinical Applications

-

Bronchodilation in Asthma and COPD

- Bitolterol has been shown to be effective in both adult and pediatric populations suffering from chronic stable asthma and some cases of COPD. Clinical studies indicate significant improvements in forced expiratory volume (FEV1) following administration .

- A dose-response study identified an optimal dose of 1.0 mg for nebulized administration, which provided substantial bronchodilation lasting over eight hours without significant adverse effects at this dosage .

- Exercise-Induced Asthma

-

Comparison with Other Bronchodilators

- This compound has been compared to other beta-2 agonists such as albuterol and metaproterenol. Studies suggest that it provides comparable efficacy with fewer cardiovascular side effects due to its selective action on beta-2 receptors .

- In a head-to-head trial against isoproterenol, this compound demonstrated superior bronchodilation effects with a more favorable safety profile .

Table 1: Summary of Clinical Trials Involving this compound

Safety Profile

This compound has been generally well-tolerated among patients. Adverse effects are typically mild and may include tremors or transient cardiovascular changes in a small percentage of users . Importantly, there is no evidence suggesting cardiotoxicity when used concurrently with theophylline, which is often prescribed for asthma management .

作用機序

ビトルテロールは、β2アドレナリン受容体作動薬として作用することで効果を発揮します。コルテロールに分解されると、気管支平滑筋のβ2アドレナリン受容体に結合します。この結合はアデニル酸シクラーゼの活性化につながり、サイクリックAMP(cAMP)のレベルが上昇します。 cAMPレベルの上昇は、気管支平滑筋の弛緩をもたらし、気管支拡張と気流の改善につながります .

類似の化合物との比較

ビトルテロールは、プロドラッグとしての性質と作用発現の速さから、他の気管支拡張薬とは異なります。類似の化合物には次のようなものがあります。

イソプロテレノール: もう1つのβ2アドレナリン受容体作動薬ですが、作用時間が短い.

サルブタモール(アルブテロール): 広く使用されている気管支拡張薬で、ビトルテロールよりも作用時間は長いですが、作用発現は遅い.

テルブタリン: サルブタモールと同様に、作用時間は長いですが、作用発現は遅い.

類似化合物との比較

Bitolterol is unique compared to other bronchodilators due to its prodrug nature and rapid onset of action. Similar compounds include:

Isoproterenol: Another beta-2 adrenergic receptor agonist, but with a shorter duration of action.

Salbutamol (Albuterol): A commonly used bronchodilator with a longer duration of action but slower onset compared to this compound.

Terbutaline: Similar to salbutamol, it has a longer duration of action but a slower onset.

This compound’s rapid onset and prodrug characteristics make it a valuable option for quick relief of bronchospasm .

生物活性

Bitolterol mesylate is a beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is classified as a prodrug , meaning it is biologically inactive until metabolized into its active form, colterol, through hydrolysis by tissue esterases in the lungs . This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and safety profile.

This compound acts by stimulating beta-2 adrenergic receptors located in the smooth muscle of the bronchial passages. The activation of these receptors leads to smooth muscle relaxation , resulting in the dilation of airways and improved airflow. This mechanism is crucial for alleviating symptoms associated with bronchospasm in conditions like asthma and COPD .

Summary of Clinical Findings

- Bronchodilation : In a retrospective study involving patients with reversible bronchospasm, this compound demonstrated significant improvements in pulmonary function. After one month of treatment, 93.8% of patients using a metered-dose inhaler reported symptom resolution or improvement .

- Pulmonary Function Tests : Another study showed that administration of this compound via metered-dose inhaler resulted in an average increase in FEV1 (Forced Expiratory Volume in 1 second) by 10.9%, FVC (Forced Vital Capacity) by 12.1%, and FEF25%-75% (Forced Expiratory Flow) by 34.4% .

- Comparison with Other Bronchodilators : this compound has been compared with other beta-2 agonists like isoproterenol and albuterol. It exhibited superior bronchodilator activity with fewer side effects, particularly cardiovascular effects, which are often associated with beta-agonists .

Case Studies

Safety Profile

This compound is generally well-tolerated with minimal adverse effects reported. In clinical trials, transient cardiovascular effects were observed in about 5% of patients, but these were not significant enough to outweigh the benefits of bronchodilation . Importantly, no cardiotoxicity was noted when combined with theophylline, another medication used for asthma management .

特性

IUPAC Name |

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGVEKPRDOIXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30392-41-7 (methanesulfonate salt) | |

| Record name | Bitolterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022683 | |

| Record name | Bitolterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes. | |

| Record name | Bitolterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

30392-40-6 | |

| Record name | Bitolterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30392-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitolterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitolterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bitolterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITOLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。